molecular formula C22H22N4O5S B2842890 ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate CAS No. 1005292-04-5

ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B2842890
CAS No.: 1005292-04-5
M. Wt: 454.5
InChI Key: PJFSMALNMJDSNZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 5, a ketone at position 4, and a pyrimidin-2-ylthio-methyl moiety at position 2. The acetamido linker bridges this pyridinone system to an ethyl benzoate ester, imparting unique steric and electronic properties.

Properties

IUPAC Name

ethyl 4-[[2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-3-31-21(29)15-5-7-16(8-6-15)25-20(28)13-26-12-19(30-2)18(27)11-17(26)14-32-22-23-9-4-10-24-22/h4-12H,3,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFSMALNMJDSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Pyridine Intermediate:

    Thiomethylation: The pyridine intermediate can be reacted with a pyrimidine thiol derivative under basic conditions to introduce the pyrimidin-2-ylthio-methyl group.

    Acylation: The resulting compound is then acylated with an acetamido-benzoate ester, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction of the pyridine ring or the carbonyl groups can be achieved using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylthio-methyl group, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Its structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting enzymes or receptors in the central nervous system.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry:

    Materials Science:

Mechanism of Action

The mechanism by which ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate exerts its effects would depend on its interaction with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: Could involve pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Pyridine-Pyrimidine Hybrids

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (from ) share a pyrimidine core but incorporate a benzooxazinone ring instead of a pyridinone. Key differences include:

  • Solubility: The benzoate ester in the target compound enhances lipophilicity compared to the benzooxazinone’s oxygen-rich structure, which may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility: The target compound’s acetamido linker requires precise coupling steps, whereas benzooxazinone derivatives are synthesized via cyclization reactions with caesium carbonate, offering higher yields (e.g., 70–85% in ) .

Substituted Pyridine Derivatives

highlights 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which lacks the pyrimidinylthio-methyl group but features chloro and aryl substitutions. Comparisons include:

  • In contrast, chloro substituents in ’s analogs provide moderate electronegativity .
  • Bioactivity: Pyridines with amino groups (e.g., 2-amino substituents in ) often exhibit enhanced kinase inhibition, whereas the target compound’s acetamido group may favor protease targeting via NH···O=C interactions .

Thioether-Containing Analogs

The pyrimidin-2-ylthio-methyl moiety is a rare feature. Similar compounds, such as 2-((pyridin-2-ylthio)methyl)quinoline, demonstrate:

  • However, the pyrimidine ring in the target compound may offer additional π-stacking opportunities compared to pyridine-based thioethers .

Hypothetical Pharmacological and Physicochemical Profiles

Property Target Compound Benzooxazinone Analog () Chlorophenyl Pyridine ()
LogP ~3.5 (estimated) ~2.8 ~2.2
Hydrogen Bond Donors 2 (NH in acetamido, pyridinone OH) 1 (NH in oxazinone) 1 (NH in pyridine)
Synthetic Yield Not reported 70–85% 60–75%
Putative Targets Proteases, kinases Kinases, GPCRs Kinases, DNA topoisomerases

Note: LogP values are estimated using fragment-based methods due to lack of experimental data.

Biological Activity

Ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a pyridine ring, a methoxy group, and a benzoate moiety. Its molecular formula is C18_{18}H20_{20}N4_{4}O4_{4}S, with a molecular weight of approximately 396.44 g/mol. The presence of the pyrimidine and thioether functionalities suggests potential interactions with biological targets relevant in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine bearing similar structures have shown IC50_{50} values indicating potent inhibition of cancer cell proliferation:

CompoundCell LineIC50_{50} (µM)
Ethyl 4-(...)-benzoateMCF-73.0
Compound AA5490.16
Compound BHCT1161.68

These findings suggest that this compound may possess similar or enhanced activity due to its structural components.

Antimicrobial Activity

The compound's structure also indicates potential antimicrobial properties. Compounds with similar functionalities have been evaluated for their effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Ethyl 4-(...)-benzoateE. coli25
Compound CS. aureus15

These results point to the possibility that this compound could be developed as an antimicrobial agent.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. Notably, it has shown promise as an inhibitor of cysteine proteases, which are critical in the lifecycle of pathogens like Plasmodium falciparum, the causative agent of malaria:

EnzymeInhibition TypeIC50_{50} (µM)
Falcipain-2Cysteine Protease1.46

This inhibition suggests potential applications in developing antimalarial drugs.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related compounds, researchers found that ethyl derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The study concluded that modifications to the ethyl group improved the compound's efficacy, warranting further investigation into structure–activity relationships.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial effects of compounds containing the pyrimidine-thioether linkage. The results demonstrated that these compounds effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Q & A

Q. What are the common synthetic routes for synthesizing ethyl 4-(2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions:

Nucleophilic substitution : Formation of the pyrimidin-2-ylthio moiety using pyrimidine-2-thiol derivatives under alkaline conditions .

Coupling reactions : Amide bond formation between the pyridinone core and benzoate ester using coupling agents like EDCl/HOBt .

Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final product .
Key reaction conditions include temperature control (0–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridinone protons at δ 6.5–8.5 ppm) .
  • Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 425.5) and fragmentation patterns validate the molecular formula .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What biological targets are initially screened for this compound?

  • Methodological Answer : Preliminary assays focus on:
  • Enzyme inhibition : Kinase or protease inhibition using fluorescence-based assays (IC50_{50} determination) .
  • Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : Palladium-based catalysts for coupling steps improve efficiency (e.g., 80% yield with Pd(OAc)2_2 vs. 50% without) .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
  • Orthogonal protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during amide formation .
    Monitoring via TLC or HPLC ensures intermediate purity (>95%) before proceeding .

Q. What strategies are employed to study structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies involve:
  • Analog synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy or halogens) to assess impact on activity .
  • Bioisosteric replacement : Substituting pyrimidin-2-ylthio with triazole or thiadiazole groups .
  • In vitro assays : Comparative IC50_{50} values for analogs (Table 1).

Q. Table 1: SAR of Key Analogs

Substituent (R)Biological Activity (IC50_{50}, μM)
-OCH3_30.45 (Reference)
-Cl0.78
-CF3_31.20
Data derived from kinase inhibition assays .

Q. How are computational methods used to predict pharmacological activity?

  • Methodological Answer : Computational approaches include:
  • Molecular docking : AutoDock Vina predicts binding affinities to targets like EGFR (ΔG = -9.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Machine learning (e.g., Random Forest) correlates descriptors (logP, polar surface area) with activity .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Contradictions arise from:
  • Tautomerism : Pyridinone enol-keto equilibria cause variable 1H^1H NMR shifts. Use D2_2O exchange to confirm exchangeable protons .
  • Solvent effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-dependent shifts .
  • X-ray validation : Resolve ambiguities by crystallizing derivatives (e.g., ethyl benzoate analogs) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer : Discrepancies may stem from:
  • Implicit solvent models : Replace generalized Born (GB) with explicit water molecules in MD simulations .
  • Protonation states : Adjust ligand charges (e.g., pyridinone at pH 7.4) using MarvinSketch .
  • Assay variability : Validate results across multiple labs using standardized protocols (e.g., NIH assay guidelines) .

Q. What methods validate compound stability under physiological conditions?

  • Methodological Answer : Stability studies involve:
  • pH profiling : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Plasma stability : Rat plasma incubation (37°C, 24h) with LC-MS quantification of intact compound .
  • Light/heat stress : Accelerated stability testing (ICH Q1A guidelines) to identify degradation products .

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